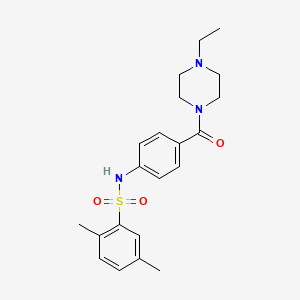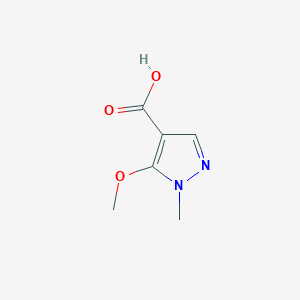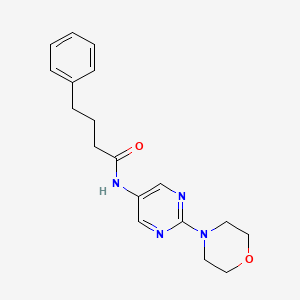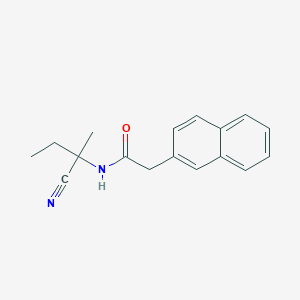![molecular formula C10H11F3N2OS B2371727 6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 439111-13-4](/img/structure/B2371727.png)
6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone is a chemical compound that is widely used in scientific research. The compound is a member of the pyrimidinone family, which is known for its diverse range of biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Insights
The synthesis of novel pyrimidinones, including structures similar to 6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone, has been explored due to their inherent biological activities, suggesting potential pharmaceutical or agrochemical applications. For instance, the synthesis of various 2-diethylamino-6-methyl-4(3H)-pyrimidinones has been reported, highlighting the importance of pyrimidinones in natural compound chemistry and their potential as fungicides (Craciun et al., 1998).
Antimicrobial Activity
Pyrimidinones have been studied for their antimicrobial properties. A study on 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, a compound with a similar structure, showed significant activity against various microbial strains including S. aureus and B. cereus (Attia et al., 2014).
Cytotoxic Activity
Research into pyrimidinone derivatives has extended into exploring their cytotoxic properties. The synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives, for instance, led to compounds with notable cytotoxic effects against cancer cell lines, highlighting the potential of these compounds in cancer research (Stolarczyk et al., 2018).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of pyrimidinones have been extensively studied to understand their chemical behavior. This includes the examination of their tautomeric forms and intermolecular interactions, which are critical for their biological activity (Craciun et al., 1998).
Large Scale Synthesis
Efficient synthesis methods for pyrimidinones, including 6-ethyl-4(3H)-pyrimidinone, have been developed to facilitate their use in various applications. These methods focus on optimizing yield and simplifying production processes (Butters, 1992).
Antiviral Activity
The potential of pyrimidinone derivatives in antiviral applications has been explored. For instance, certain derivatives have shown anti-Rubella activity, further underscoring the versatility of these compounds in pharmaceutical research (Saladino et al., 2002).
Propriétés
IUPAC Name |
4-ethyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2OS/c1-2-6-5-8(16)15-10(14-6)17-4-3-7(11)9(12)13/h5H,2-4H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGQZLJJCCUFER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCCC(=C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)
![Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate](/img/structure/B2371645.png)

![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)
![Methyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2371648.png)

![(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2371652.png)



![8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B2371657.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2371658.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide](/img/structure/B2371662.png)
